molecular formula C15H16O3 B1582456 4,4'-Dimethoxybenzhydrol CAS No. 728-87-0

4,4'-Dimethoxybenzhydrol

Cat. No.: B1582456
CAS No.: 728-87-0
M. Wt: 244.28 g/mol
InChI Key: ZODAOVNETBTTJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4,4’-Dimethoxybenzhydrol are amides, lactams, carbamates, ureas, and anilines . These compounds play a crucial role in various biochemical reactions and pathways.

Mode of Action

4,4’-Dimethoxybenzhydrol interacts with its targets through a process known as N-alkylation . This process involves the transfer of an alkyl group from the 4,4’-Dimethoxybenzhydrol to its targets. The N-alkylation occurs in acetic acid during H2SO4 catalysis .

Biochemical Pathways

The N-alkylation of amides, lactams, carbamates, ureas, and anilines by 4,4’-Dimethoxybenzhydrol affects various biochemical pathways. One of the key pathways influenced by this process is the oxidation of substituted benzhydrols to corresponding benzophenones . This pathway plays a significant role in various biochemical reactions and processes.

Pharmacokinetics

It is known that the compound is soluble in water (044 g/L @ 25°C) and methanol (01 g/mL) , which may influence its bioavailability.

Result of Action

The N-alkylation of amides, lactams, carbamates, ureas, and anilines by 4,4’-Dimethoxybenzhydrol leads to various molecular and cellular effects. For instance, it has been used to study the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxybenzhydrol. For example, the compound’s solubility in water and methanol suggests that its action may be influenced by the solvent environment . .

Biochemical Analysis

Biochemical Properties

4,4’-Dimethoxybenzhydrol plays a significant role in biochemical reactions, particularly in the protection of amino acid residues during peptide synthesis. It is known to interact with enzymes such as N-bromosuccinimide and mercury(II) acetate, facilitating the oxidation of substituted benzhydrols to corresponding benzophenones . These interactions are crucial for understanding the kinetics and mechanisms of such oxidation reactions. Additionally, 4,4’-Dimethoxybenzhydrol is used in the N-alkylation of amides, lactams, carbamates, ureas, and anilines in the presence of sulfuric acid .

Cellular Effects

4,4’-Dimethoxybenzhydrol has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states. The compound’s ability to protect glutamine and asparagine residues in peptide synthesis suggests its potential role in maintaining protein stability and function within cells .

Molecular Mechanism

The molecular mechanism of 4,4’-Dimethoxybenzhydrol involves its interaction with specific biomolecules. It binds to enzymes such as N-bromosuccinimide and mercury(II) acetate, leading to the oxidation of benzhydrol derivatives . This binding interaction is essential for the compound’s role in facilitating oxidation reactions. Additionally, 4,4’-Dimethoxybenzhydrol can inhibit or activate certain enzymes, thereby influencing various biochemical pathways and gene expression patterns within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dimethoxybenzhydrol have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that 4,4’-Dimethoxybenzhydrol can maintain its biochemical activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 4,4’-Dimethoxybenzhydrol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may cause adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of 4,4’-Dimethoxybenzhydrol in biochemical research .

Metabolic Pathways

4,4’-Dimethoxybenzhydrol is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as N-bromosuccinimide and mercury(II) acetate, facilitating the oxidation of benzhydrol derivatives . These interactions can influence metabolic flux and metabolite levels within cells, highlighting the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 4,4’-Dimethoxybenzhydrol is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport and distribution mechanisms of 4,4’-Dimethoxybenzhydrol are essential for understanding its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxybenzhydrol can be synthesized from 4-bromoanisole and ethyl formate . The reaction involves the use of a Grignard reagent, 4-methoxyphenylmagnesium bromide, which reacts with ethyl formate to form the desired product. The reaction conditions typically include a dry, inert atmosphere and a temperature range of 0-5°C.

Industrial Production Methods: Industrial production of 4,4’-Dimethoxybenzhydrol involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxybenzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4,4’-dimethoxybenzophenone, various alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

bis(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAOVNETBTTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223123
Record name p,p'-Dimethoxybenzhydryl alcohol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-87-0
Record name 4-Methoxy-α-(4-methoxyphenyl)benzenemethanol
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Record name p,p'-Dimethoxybenzhydryl alcohol
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Record name 4,4'-Dimethoxybenzhydrol
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Record name p,p'-Dimethoxybenzhydryl alcohol
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Record name P,P'-DIMETHOXYBENZHYDRYL ALCOHOL
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Synthesis routes and methods I

Procedure details

1.03 g of sodium borohydride was added to 4.84 g of 4,4'-dimethoxybenzophenone in 80 ml of ethanol, followed by stirring for 7 hours at room temperature. Next, after adding water and stirring for 30 minutes, the solution was concentrated to roughly 20 ml. Moreover, ethyl acetate and water were added and after extracting with ethyl acetate (50 ml×3), the product was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 4.84 g of the target compound. Yield: 99%
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80 mL
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99%

Synthesis routes and methods II

Procedure details

With the same method as for Compound 13, 4,4′-dimethoxybenzophenone (Aldrich) and sodium borohydride (Wako Pure Chemical Industries, ltd.) were used, to thereby obtain the title compound.
Name
Compound 13
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 4,4'-Dimethoxybenzhydrol?

A1: this compound exhibits interesting reactivity, particularly in dehydration and substitution reactions. Research has shown that it can be readily dehydrated to form di[bis(4-methoxyphenyl)methyl] ether. This transformation has been achieved using both isocyanate reagents and diethylaminosulfur trifluoride (DAST) []. Additionally, the compound undergoes efficient one-step hydroxy substitution with various nitrogen-containing nucleophiles like amides, lactams, carbamates, ureas, and anilines []. This reactivity highlights the potential of this compound as a versatile building block in organic synthesis.

Q2: How do electron-donating groups influence the reactivity of benzhydrols, specifically in the formation of benzhydryl ethers?

A2: A study investigating the synthesis of benzhydryl ethers via microwave irradiation in a proto-ionic liquid solvent sheds light on the role of electronic effects []. The research demonstrated that this compound, bearing electron-donating methoxy groups, successfully yielded the desired benzhydryl ethers with 1-propanol, 2-propanol, and menthol. In contrast, benzhydrols lacking electron-donating substituents, such as benzhydrol and 4,4-difluorobenzhydrol, did not produce the desired products. This observation suggests that electron-donating groups on the benzhydrol stabilize the carbocation intermediate formed during the reaction, facilitating the formation of benzhydryl ethers [].

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